molecular formula C24H16Cl6N2O3 B339341 N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide

N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B339341
M. Wt: 593.1 g/mol
InChI Key: DNRLEJICXHBHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine atoms

Preparation Methods

The synthesis of N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide typically involves a multi-step process The starting materials include hexachlorocyclopentadiene and N-phenylmaleimide, which undergo a Diels-Alder reaction to form the tricyclic coreIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide can be compared with similar compounds, such as:

    1,7,8,9,10,10-hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but differs in the functional groups attached to the core.

    Hexachlorocyclopentadiene derivatives:

Properties

Molecular Formula

C24H16Cl6N2O3

Molecular Weight

593.1 g/mol

IUPAC Name

N-[3-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C24H16Cl6N2O3/c25-18-19(26)23(28)17-16(22(18,27)24(23,29)30)20(34)32(21(17)35)14-8-4-7-13(11-14)31-15(33)10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2,(H,31,33)

InChI Key

DNRLEJICXHBHMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N3C(=O)C4C(C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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